S-adenosylmethioninamine

Catalog No.
S573996
CAS No.
22365-13-5
M.F
C14H23N6O3S+
M. Wt
355.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-adenosylmethioninamine

CAS Number

22365-13-5

Product Name

S-adenosylmethioninamine

IUPAC Name

3-aminopropyl-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium

Molecular Formula

C14H23N6O3S+

Molecular Weight

355.44 g/mol

InChI

InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1/t8-,10-,11-,14-,24?/m1/s1

InChI Key

ZUNBITIXDCPNSD-LSRJEVITSA-N

SMILES

C[S+](CCCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Synonyms

decarboxylated S-adenosylmethionine, S-5'-deoxyadenosyl-(5')-3-methylthiopropylamine, S-adenosyl(5')-3-methylthiopropylamine, S-adenosyl-3-methylthiopropylamine

Canonical SMILES

C[S+](CCCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

C[S+](CCCN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Polyamine Biosynthesis:

  • SAM serves as a crucial substrate for the production of polyamines, which are essential for cell growth, proliferation, and differentiation.
  • Enzymes like spermidine synthase and spermine synthase utilize SAM to donate a propylamine group, leading to the formation of polyamines like spermidine and spermine.

Cellular Regulation:

  • Research suggests that SAM might play a role in regulating various cellular processes, including gene expression, protein synthesis, and signal transduction.
  • The exact mechanisms by which SAM influences these processes are still under investigation.

Other Areas of Research:

  • Scientists are exploring the potential involvement of SAM in various physiological functions and disease states.
  • These areas include:
    • Neurological disorders: Studies are investigating the potential role of SAM in conditions like depression, Alzheimer's disease, and Parkinson's disease.
    • Liver function: Research is exploring the potential benefits of SAM in individuals with liver diseases.
    • Pain management: Some studies suggest that SAM might offer pain-relieving effects.

S-adenosylmethioninamine is a significant biochemical compound derived from S-adenosylmethionine through the decarboxylation process. It plays a crucial role as a substrate in the biosynthesis of polyamines, including spermidine, spermine, and thermospermine, which are vital for cellular functions such as growth, differentiation, and stress responses . Structurally, S-adenosylmethioninamine retains the adenosyl group linked to the sulfur atom of methionine, with an amino group replacing the carboxyl group present in its precursor.

  • Biosynthesis Role: S-Adenosylmethioninamine functions as a precursor for polyamine biosynthesis. Polyamines play a vital role in various cellular processes, including maintaining cell structure, regulating gene expression, and promoting cell growth and survival [].
  • Information regarding specific safety concerns or hazards associated with S-Adenosylmethioninamine is not readily available in scientific literature.

Future Research Directions

  • Further research could explore the potential implications of manipulating S-Adenosylmethioninamine levels in various biological contexts. This could involve investigating its role in diseases associated with polyamine dysregulation, such as cancer progression [].

  • Decarboxylation: It is synthesized from S-adenosylmethionine via the action of adenosylmethionine decarboxylase, which removes a carboxyl group.
  • Polyamine Biosynthesis: S-adenosylmethioninamine donates its n-propylamine group in the formation of polyamines. The reaction can be summarized as follows:
    S adenosylmethioninamine+putrescinespermidine\text{S adenosylmethioninamine}+\text{putrescine}\rightarrow \text{spermidine}
  • Methylation Reactions: Though primarily known for its role in polyamine synthesis, S-adenosylmethioninamine can also participate in methylation reactions when converted back to S-adenosylmethionine .

S-adenosylmethioninamine is essential for cellular growth and repair due to its involvement in polyamine synthesis. Polyamines are critical for stabilizing DNA structures, regulating gene expression, and modulating cell signaling pathways. The presence of polyamines has been linked to cellular proliferation and differentiation, making S-adenosylmethioninamine vital for maintaining normal physiological functions .

S-adenosylmethioninamine has several applications in biological and pharmaceutical research:

  • Polyamine Research: It is crucial for studying polyamines' role in cellular processes and their implications in cancer biology and neurobiology.
  • Biochemical Studies: Its involvement in methylation reactions makes it a valuable compound for investigating various enzymatic processes and metabolic pathways.
  • Therapeutic Potential: Due to its role in cellular growth and repair, there is ongoing research into its potential therapeutic applications in treating conditions related to polyamine dysregulation .

Studies have shown that S-adenosylmethioninamine interacts with various enzymes involved in polyamine synthesis. For instance, it serves as a substrate for spermidine synthase and spermine synthase. These interactions are crucial for understanding how polyamines influence cellular functions and how dysregulation can lead to disease states .

Additionally, interaction studies with radical S-adenosylmethionine enzymes have revealed that S-adenosylmethioninamine can participate in radical-mediated transformations, expanding its biochemical significance beyond mere substrate roles .

Similar Compounds

  • S-Adenosylmethionine: The precursor of S-adenosylmethioninamine; primarily involved in methyl group transfers.
  • Putrescine: A simple polyamine that serves as a precursor to spermidine and spermine.
  • Spermidine: A polyamine synthesized from putrescine with roles in cellular growth and function.
  • Spermine: A more complex polyamine derived from spermidine; involved in cellular stabilization.

Comparison Table

CompoundRoleUnique Features
S-AdenosylmethionineMethyl donorCentral to methylation reactions
S-AdenosylmethioninaminePolyamine biosynthesisDirectly involved in forming spermidine
PutrescinePrecursor for higher polyaminesSimplest form of polyamines
SpermidineCellular growthIntermediate between putrescine and spermine
SpermineStabilizes cellular structuresMore complex structure than spermidine

S-adenosylmethioninamine's unique role lies in its direct involvement in polyamine biosynthesis, distinguishing it from other similar compounds that primarily function as precursors or methyl donors. Its specific structural modifications allow it to participate effectively in these essential biological processes .

Physical Description

Solid

XLogP3

-0.8

Other CAS

22365-13-5

Wikipedia

S-adenosylmethioninamine

Dates

Modify: 2024-04-14

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